

Spectroscopic and Synthetic Profile of Ethyl 8-Hydroxyoctanoate: A Technical Guide

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Compound of Interest		
Compound Name:	8-ETHOXYCARBONYLOCTANOL	
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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 8-hydroxyoctanoate, a valuable bifunctional molecule with applications in organic synthesis and materials science. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and characterization. Furthermore, this guide outlines a general synthetic protocol for its preparation. The presented data is crucial for researchers and professionals engaged in the development of novel chemical entities and materials.

Chemical Structure and Properties

Ethyl 8-hydroxyoctanoate is an organic compound with the chemical formula C₁₀H₂₀O₃. It possesses both a hydroxyl and an ester functional group, making it a versatile building block in chemical synthesis.

Molecular Structure:

Physical and Chemical Properties:



Property	Value
Molecular Weight	188.26 g/mol
CAS Number	93892-06-9
Appearance	Colorless liquid (predicted)
Boiling Point	258.19 °C (estimated)
LogP	1.8824 (estimated)

Spectroscopic Data

This section details the available spectroscopic data for ethyl 8-hydroxyoctanoate, critical for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

A published ¹H NMR spectrum of ethyl 8-hydroxyoctanoate provides the following key chemical shifts and coupling constants, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl 8-Hydroxyoctanoate in CDCl₃



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.12	Quartet (q)	2H	-OCH ₂ CH ₃
3.64	Triplet (t)	2H	-CH₂OH
2.29	Triplet (t)	2H	-CH ₂ COO-
1.53-1.66	Multiplet (m)	5H	-CH2CH2OH, - CH2CH2COO-, - CH2OH
1.34	Multiplet (m)	6H	-(CH ₂) ₃ -
1.26	Triplet (t)	3H	-OCH₂CH₃

While a specific experimental ¹³C NMR spectrum for ethyl 8-hydroxyoctanoate was not found in the available literature, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like ethyl octanoate.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 8-Hydroxyoctanoate

Chemical Shift (δ , ppm)	Assignment
~174	C=O (Ester)
~63	-CH ₂ OH
~60	-OCH₂CH₃
~34	-CH ₂ COO-
~32	-CH ₂ CH ₂ OH
~29	-(CH ₂) internal methylene groups
~25	-(CH ₂) internal methylene groups
~14	-OCH₂CH₃

Infrared (IR) Spectroscopy



An experimental IR spectrum for ethyl 8-hydroxyoctanoate is not readily available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted Infrared Absorption Bands for Ethyl 8-Hydroxyoctanoate

Wavenumber (cm⁻¹)	Functional Group	Description
3600-3200	О-Н	Strong, broad band due to hydroxyl group
2930, 2860	С-Н	Medium to strong bands from alkyl C-H stretching
1735	C=O	Strong band from the ester carbonyl stretch
1240	C-O	Strong band from the ester C-O stretch
1050	C-O	Medium to strong band from the alcohol C-O stretch

Mass Spectrometry (MS)

Experimental mass spectrometry data with fragmentation analysis for ethyl 8-hydroxyoctanoate is not available in the searched literature. However, predicted mass-to-charge ratios for common adducts can be found in databases like PubChem.

Table 4: Predicted m/z Values for Adducts of Ethyl 8-Hydroxyoctanoate

Adduct	Predicted m/z
[M+H] ⁺	189.1485
[M+Na] ⁺	211.1305
[M+K] ⁺	227.0999

Experimental Protocols



Synthesis of Ethyl 8-Hydroxyoctanoate

A general method for the synthesis of ethyl 8-hydroxyoctanoate involves the esterification of 8-hydroxyoctanoic acid. While a detailed, step-by-step experimental protocol from a peer-reviewed source is not available, a plausible synthetic route is the Fischer esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:

General Procedure:

- 8-Hydroxyoctanoic acid is dissolved in an excess of absolute ethanol.
- A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the solution.
- The reaction mixture is heated at reflux for several hours to drive the equilibrium towards the product.
- After cooling, the excess ethanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
- The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 8-hydroxyoctanoate.

Spectroscopic Analysis

The following general procedures are typically employed for the spectroscopic characterization of compounds like ethyl 8-hydroxyoctanoate.

• NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

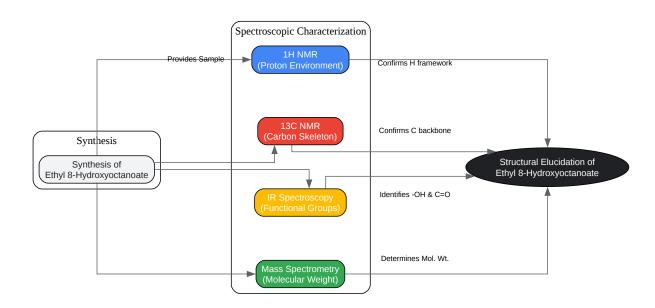


(TMS) as an internal standard.

- IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr).
- Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer.

Logical Relationship of Spectroscopic Data

The structural confirmation of ethyl 8-hydroxyoctanoate relies on the complementary information obtained from different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.





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Caption: Workflow illustrating the use of various spectroscopic techniques for the structural elucidation of synthesized ethyl 8-hydroxyoctanoate.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and synthetic aspects of ethyl 8-hydroxyoctanoate. The presented data, including ¹H NMR, and predicted ¹³C NMR, IR, and MS, serves as a valuable reference for the identification and characterization of this compound. The outlined synthetic protocol offers a practical approach for its preparation. This information is intended to support researchers and professionals in their endeavors in organic synthesis, drug development, and materials science. Further experimental validation of the predicted spectroscopic data is encouraged to enhance the comprehensive understanding of this versatile molecule.

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